2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide
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Description
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound with structural similarities to 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide, exhibits high affinity for kappa-opioid receptors (KOR) across various species and demonstrates potential therapeutic applications in depression and addiction disorders. This compound has shown to block KOR and MOR agonist-induced analgesia in rats and has antidepressant-like efficacy in mouse forced-swim tests. Moreover, it attenuated the behavioral effects of stress and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Anticancer Activity
Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a biologically active sulfone moiety have been evaluated for their in-vitro anticancer activity against human breast cancer cell lines (MCF7). Some compounds exhibited better activity than Doxorubicin, a reference drug, highlighting the potential of sulfone-containing compounds in anticancer therapy (Al-Said et al., 2011).
Enzyme Inhibition and Potential for Alzheimer’s Disease Treatment
A series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in the context of Alzheimer's disease treatment. Almost all synthesized compounds displayed promising activity, suggesting their potential as therapeutic agents for conditions associated with cholinesterase activity (Khalid et al., 2014).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-6-4-7-15(12-14)19-17(21)13-16-8-2-3-10-20(16)25(22,23)18-9-5-11-24-18/h4-7,9,11-12,16H,2-3,8,10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJZOSITKRUIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.